An In-depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl 4-benzylmorpholine-2-carboxylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Ethyl 4-benzylmorpholine-2-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical characteristics, provides insights into its structural features, and outlines general methodologies relevant to its synthesis and characterization.
Core Chemical Properties
Ethyl 4-benzylmorpholine-2-carboxylate is a substituted morpholine derivative. The presence of the benzyl group and the ethyl ester functionality significantly influences its chemical behavior and potential biological activity. A summary of its key chemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][2] |
| Molecular Weight | 249.31 g/mol | [1][2] |
| CAS Number | 135072-32-1 | [1][2] |
| Appearance | Liquid | [1] |
| Predicted Boiling Point | 330.3 ± 37.0 °C | [2] |
| Predicted Density | 1.128 g/cm³ | [2] |
| Predicted pKa | 5.70 ± 0.10 | [2] |
Chemical Structure and Identification
The structural framework of Ethyl 4-benzylmorpholine-2-carboxylate consists of a morpholine ring N-substituted with a benzyl group and a carboxylic acid ethyl ester at the 2-position.
IUPAC Name: Ethyl 4-benzylmorpholine-2-carboxylate[3]
Synonyms:
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4-Benzyl-morpholine-2-carboxylic acid ethyl ester[3]
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Ethyl 4-(phenylmethyl)morpholine-2-carboxylate[1]
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4-(Phenylmethyl)-2-morpholinecarboxylic acid ethyl ester[1]
Structural Identifiers:
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SMILES: CCOC(=O)C1CN(CCO1)CC2=CC=CC=C2[2]
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InChI: InChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3[1]
Experimental Protocols and Characterization
Proposed Synthesis Workflow
The synthesis would likely involve two key steps: the formation of the N-benzylated morpholine core and the subsequent esterification of the carboxylic acid at the 2-position.
Caption: Proposed two-step synthesis of Ethyl 4-benzylmorpholine-2-carboxylate.
General Experimental Procedure for Esterification:
A common method for this transformation is Fischer esterification.
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Reaction Setup: To a solution of 4-benzylmorpholine-2-carboxylic acid in excess ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.
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Work-up: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
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Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Methods
The identity and purity of the synthesized Ethyl 4-benzylmorpholine-2-carboxylate would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the presence of the ethyl ester, benzyl, and morpholine protons and carbons in the correct chemical environments and with the expected multiplicities and integrations. While a specific spectrum for this compound is not publicly available, related spectra for 4-benzylmorpholine and 4-benzyl-morpholine-2-carboxylic acid can be found for comparison[2][4].
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Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O of the ester group (around 1735 cm⁻¹) and the C-O-C stretches of the morpholine ring.
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively attributed to Ethyl 4-benzylmorpholine-2-carboxylate in the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine derivatives have been reported to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and enhancer of zeste homolog 2 (EZH2)[3][5].
The presence of the N-benzyl group often contributes to the lipophilicity of the molecule, which can be crucial for cell permeability and interaction with hydrophobic binding pockets in biological targets. The ester functionality could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.
Logical Relationship for Potential Drug Action
The following diagram illustrates a hypothetical mechanism of action where Ethyl 4-benzylmorpholine-2-carboxylate acts as a prodrug.
Caption: Hypothetical prodrug activation and mechanism of action.
Further research is required to elucidate the specific biological targets and pharmacological effects of Ethyl 4-benzylmorpholine-2-carboxylate. Its structural similarity to known bioactive morpholine-containing compounds suggests it may be a valuable starting point for the development of new therapeutic agents.
References
- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID(769087-80-1) 1H NMR [m.chemicalbook.com]
- 3. Ethyl 4-benzylmorpholine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 4. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
